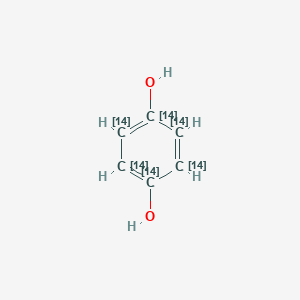
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
概要
説明
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is a radiolabeled derivative of hydroquinone, where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This compound is used primarily in scientific research to trace and study biochemical pathways and reactions due to its radioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol typically involves the incorporation of carbon-14 into the benzene ring. One common method is the catalytic hydrogenation of benzene-14C6 to produce cyclohexane-14C6, followed by dehydrogenation to form (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene. The final step involves hydroxylation to introduce the hydroxyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the same synthetic routes but on a larger scale, with stringent safety and regulatory measures in place to handle the radioactive carbon-14.
化学反応の分析
Types of Reactions
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Tracing metabolic pathways and enzyme activities.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol involves its incorporation into biochemical pathways where it acts as a tracer. The radioactive carbon-14 allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Hydroquinone: The non-radiolabeled version of the compound.
Benzoquinone: An oxidized derivative of hydroquinone.
Phenol: A simpler aromatic compound with a single hydroxyl group.
Uniqueness
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is unique due to its radiolabeled nature, which allows for precise tracking and study of its behavior in various systems. This makes it an invaluable tool in research applications where understanding the detailed mechanisms and pathways is crucial.
特性
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1+2,2+2,3+2,4+2,5+2,6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-YROCTSJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302917 | |
| Record name | 1,4-Benzenediol-1,2,3,4,5,6-14C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106817-54-3 | |
| Record name | 1,4-Benzenediol-1,2,3,4,5,6-14C6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106817-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediol-1,2,3,4,5,6-14C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















